
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile is a complex organic compound that features both benzimidazole and isoindole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dihydro-2H-benzimidazol-2-ylidene)-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-oxobutanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.
Formation of the isoindole ring: This can be synthesized by the cyclization of a phthalic anhydride derivative with an amine.
Coupling of the two moieties: The final step involves coupling the benzimidazole and isoindole rings through a suitable linker, often involving nitrile and ketone functionalities.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzimidazole or isoindole rings.
Reduction: Reduction reactions could target the nitrile or ketone groups.
Substitution: Various substitution reactions could occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized or reduced derivatives, as well as substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound could be studied for its potential as a catalyst in organic reactions.
Material Science: Its unique structure might make it useful in the development of new materials.
Biology and Medicine
Antimicrobial Activity: Compounds with benzimidazole and isoindole structures are often investigated for their antimicrobial properties.
Anticancer Activity: These compounds might also be studied for their potential anticancer effects.
Industry
Pharmaceuticals: Potential use in drug development.
Agriculture: Possible applications as pesticides or herbicides.
Mécanisme D'action
The mechanism of action would depend on the specific application but could involve:
Binding to DNA or proteins: Affecting cellular processes.
Inhibition of enzymes: Disrupting metabolic pathways.
Interaction with cell membranes: Altering cell permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole derivatives: Known for their broad spectrum of biological activities.
Isoindole derivatives: Studied for their potential in various therapeutic areas.
Uniqueness
The combination of benzimidazole and isoindole moieties in a single compound could provide unique biological activities and chemical properties not found in other compounds.
Propriétés
Formule moléculaire |
C19H12N4O3 |
|---|---|
Poids moléculaire |
344.3 g/mol |
Nom IUPAC |
(Z)-2-(1H-benzimidazol-2-yl)-4-(1,3-dioxoisoindol-2-yl)-3-hydroxybut-2-enenitrile |
InChI |
InChI=1S/C19H12N4O3/c20-9-13(17-21-14-7-3-4-8-15(14)22-17)16(24)10-23-18(25)11-5-1-2-6-12(11)19(23)26/h1-8,24H,10H2,(H,21,22)/b16-13- |
Clé InChI |
UHUDATOASYMVBS-SSZFMOIBSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(=O)N(C2=O)C/C(=C(\C#N)/C3=NC4=CC=CC=C4N3)/O |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=C(C#N)C3=NC4=CC=CC=C4N3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


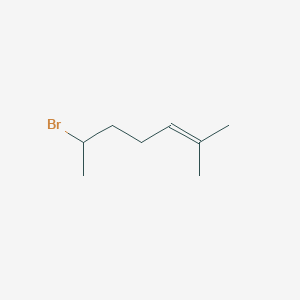
![4-amino-N'-[(E)-(5-bromofuran-2-yl)methylidene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B14144346.png)

![4,6-dichloro-N-[2-(2-chloro-1,1,2-trifluoroethoxy)phenyl]-1,3,5-triazin-2-amine](/img/structure/B14144350.png)


![benzyl [1-(1H-Tetrazol-5-yl)ethyl]carbamate](/img/structure/B14144368.png)
![1-[(3-bromo-4-methoxyphenyl)carbonyl]-2-phenyl-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B14144370.png)
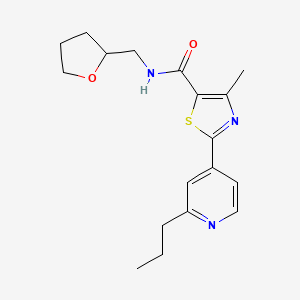

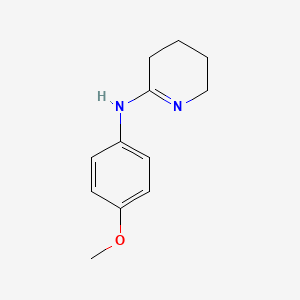
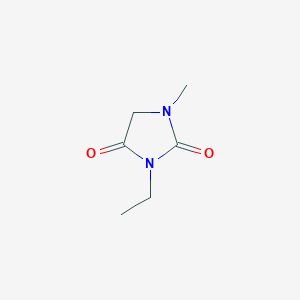
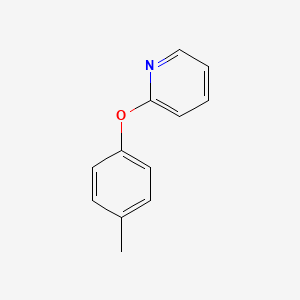
![5-[(2-Chloroanilino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B14144415.png)
